Methyl 4-trifluoromethylcinnamate
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Overview
Description
Methyl 4-trifluoromethylcinnamate is an organic compound with the molecular formula C11H9F3O2 and a molecular weight of 230.18 g/mol . It is a derivative of cinnamic acid, where the hydrogen atoms on the phenyl ring are substituted with a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds such as cinnamides and cinnamates have been studied for their antimicrobial activity . These compounds interact with key components of microbial cells, such as the fungal plasmatic membrane and cell wall .
Mode of Action
Methyl 4-Trifluoromethylcinnamate, like other cinnamates, is believed to interact directly with its targets, leading to changes in their structure and function . For instance, some cinnamates have been found to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the microbial cell, leading to its death .
Biochemical Pathways
Cinnamic acid esters, a group to which this compound belongs, are known to play a central role in plant secondary metabolism . They provide precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more .
Pharmacokinetics
The molecular weight of the compound is 23018 g/mol , which may influence its absorption and distribution in the body
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-trifluoromethylcinnamate can be synthesized through the esterification of 4-trifluoromethylcinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-trifluoromethylcinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-trifluoromethylbenzoic acid.
Reduction: 4-trifluoromethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-trifluoromethylcinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Comparison with Similar Compounds
Methyl cinnamate: Similar structure but lacks the trifluoromethyl group.
Ethyl 4-trifluoromethylcinnamate: Similar structure with an ethyl ester group instead of a methyl ester group.
4-trifluoromethylcinnamic acid: The carboxylic acid derivative of methyl 4-trifluoromethylcinnamate.
Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-7H,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEFITCWDISQAO-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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